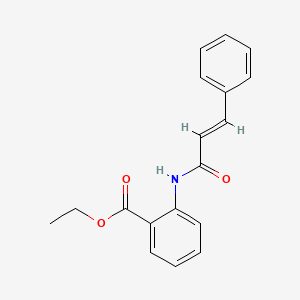

ethyl 2-(cinnamoylamino)benzoate

Description

Contextualization of the Benzoate (B1203000) Scaffold in Organic Synthesis

The benzoate scaffold, an ester of benzoic acid, is a fundamental building block in organic synthesis. Ethyl benzoate, for instance, is a simple ester formed from the condensation of benzoic acid and ethanol (B145695). wikipedia.org It is a colorless liquid with a characteristic fruity odor and is used as a flavoring agent and in fragrances. wikipedia.orgchemicalbook.com

In synthetic chemistry, the benzoate group is often employed as a protecting group for alcohols due to its stability under various reaction conditions. organic-chemistry.org Its introduction can be achieved through the acylation of alcohols with reagents like benzoyl chloride. organic-chemistry.org Furthermore, benzoate derivatives serve as versatile intermediates for constructing more complex molecules. nih.gov The reactivity of the benzoate structure, such as decarboxylation to form highly reactive carbanion intermediates, has also been a subject of fundamental chemical research. mpg.de

Significance of Amide and Cinnamoyl Moieties in Structural Design

The structural architecture of ethyl 2-(cinnamoylamino)benzoate is defined by two critical functional groups: the amide linkage and the cinnamoyl moiety.

The amide functional group is one of the most stable and prevalent linkages in both biochemistry and synthetic chemistry, forming the backbone of peptides and proteins. nih.gov Its stability is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond, resulting in a planar and relatively unreactive structure. nih.gov This inherent stability is a cornerstone of molecular design. In materials science, the ability of amide groups to form strong hydrogen bonds plays a crucial role in directing the self-assembly and crystal packing of molecules, influencing the structure of complex arrangements like coordination polymers. acs.orgresearchgate.net

The cinnamoyl moiety , the acyl group of cinnamic acid, is a key "pharmacophore" in medicinal chemistry. Its structure, particularly the syn disposition of the carbonyl group relative to the vinyl double bond, has been identified as important for biological activity, such as the inhibition of certain enzymes. researchgate.net The conjugation of the aromatic ring with the double bond and carbonyl group creates a specific electronic and steric profile that allows for interaction with biological targets. Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and antitubercular effects. mdpi.com

Overview of Research Trajectories for Related Chemical Entities

Research involving chemical entities related to this compound is advancing along several key trajectories. For N-acyl anthranilate derivatives , a primary focus is the exploration of their biological properties. Studies have investigated their potential as antimicrobial agents, with some research indicating that anthranilate can inhibit biofilm formation across a range of bacteria. researchgate.net The synthesis of novel anthranilate-containing heterocyclic systems remains an active area of investigation. researcher.life

The field of cinnamoyl derivatives is particularly dynamic and expansive. A significant research thrust is the discovery and development of new therapeutic agents. Scientists are designing and synthesizing cinnamoyl derivatives and hybrids to act as:

Antimicrobial agents : Targeting bacteria and fungi, including drug-resistant strains. mdpi.comnih.gov

Anticancer agents : Investigating cytotoxicity against various human cancer cell lines. nih.gov

Enzyme inhibitors : Specifically targeting enzymes like p300 histone acetyltransferase, which is implicated in several diseases. nih.gov

Anti-inflammatory and antiviral compounds : Recent studies have explored cinnamoyl-flavonoid hybrids as inhibitors of SARS-CoV-2 Mpro and as agents against lung injury. nih.gov

The synthetic strategies to create these derivatives are also evolving, with an emphasis on efficient and stereoselective methods. thepharmajournal.com

This compound: Properties and Synthesis

This compound is a specific N-acyl anthranilate ester. As a rare chemical provided for early discovery research, extensive studies on its specific biological activities are not widely published. sigmaaldrich.com However, its chemical properties can be understood from its structure.

Properties of this compound Below is a table summarizing the known properties of this compound.

| Property | Value | Source |

| CAS Number | 37665-47-7 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₁₇NO₃ | sigmaaldrich.com |

| Molecular Weight | 295.33 g/mol | Calculated |

| IUPAC Name | ethyl 2-[(E)-3-phenylprop-2-enamido]benzoate |

Table 1: Chemical Properties of this compound.

Synthesis A plausible laboratory synthesis for this compound would involve the acylation of ethyl anthranilate (ethyl 2-aminobenzoate) with cinnamoyl chloride. This is a standard method for forming an amide bond. The reaction would typically be carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The synthesis of cinnamoyl chloride itself is achieved by treating cinnamic acid with a chlorinating agent like thionyl chloride. nih.gov The subsequent reaction with ethyl anthranilate would yield the final product, this compound.

Compound Names

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,20)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVLKIQYMZXIBR-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 2-(Cinnamoylamino)benzoate

The most common and established route involves the preparation of two key building blocks: ethyl 2-aminobenzoate (B8764639) (also known as ethyl anthranilate) and a reactive derivative of cinnamic acid, typically cinnamoyl chloride. These intermediates are then joined via nucleophilic acyl substitution.

The ethyl 2-aminobenzoate scaffold is synthesized from anthranilic acid. Several methods exist for this esterification.

Chemical Esterification : The traditional approach involves the reaction of anthranilic acid with ethanol (B145695) in the presence of a strong acid catalyst at elevated temperatures. google.com This is a classic Fischer esterification reaction.

Transesterification : An alternative route is the transesterification of methyl anthranilate with ethanol. This reaction can be catalyzed by bases such as sodium methylate or potassium carbonate. google.com Using potassium carbonate as the catalyst can prevent the formation of undesired condensation by-products like dianthranilide. google.com

Enzymatic Esterification : For a "natural" synthesis route, microbially derived enzymes, specifically lipases, can be used to catalyze the esterification of anthranilic acid with alcohols like ethanol. google.comresearchgate.net Lipase from Candida cylindracea has been used for such transformations. googleapis.com Studies have shown that among various alcohols, methanol (B129727) can give the highest ester yield in lipase-catalyzed esterification of anthranilic acid. researchgate.net

Multicomponent Reactions (MCRs) : A novel, metal-free, one-pot synthesis of anthranilate esters has been developed using 2-nitrobenzaldehyde, a nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and an alcohol. rsc.org This method involves a simultaneous intramolecular redox process, converting the nitro group to an amine and the aldehyde to an ester. rsc.org

| Method | Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Chemical Esterification | Anthranilic Acid, Ethanol | Acid Catalyst | Traditional method, requires high temperatures. | google.com |

| Transesterification | Methyl Anthranilate, Ethanol | Potassium Carbonate | Avoids condensation by-products. Yields can be high (e.g., 92% for n-propyl ester). | google.com |

| Enzymatic Esterification | Anthranilic Acid, Ethanol | Lipase | "Natural" process, high selectivity. | google.comresearchgate.net |

| Multicomponent Reaction | 2-Nitrobenzaldehyde, Ethyl Cyanoacetate, Ethanol | None (Metal/Oxidant-free) | One-pot synthesis with high atom economy. | rsc.org |

The crucial step in forming the final product is the creation of an amide linkage between the amino group of ethyl 2-aminobenzoate and the carbonyl group of the cinnamoyl moiety. The Schotten-Baumann reaction is the quintessential method for this transformation. iitk.ac.inchemistnotes.com First described by Carl Schotten and Eugen Baumann, this reaction involves the acylation of an amine with an acyl chloride in the presence of a base. wikipedia.org

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.in A base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), is used to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the unreacted amine and drives the reaction to completion. byjus.comorganic-chemistry.org The use of a two-phase system, consisting of an organic solvent (like dichloromethane) and water, is characteristic of Schotten-Baumann conditions. wikipedia.org

To facilitate the amide bond formation, cinnamic acid is first converted into a more reactive species, most commonly cinnamoyl chloride. This is achieved by reacting trans-cinnamic acid with a chlorinating agent. oc-praktikum.de

Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. The reaction involves heating cinnamic acid with an excess of freshly distilled thionyl chloride, often under reflux conditions. oc-praktikum.de The reaction with thionyl chloride typically takes between 2 to 4 hours. nii.ac.jp Other reagents like phosphorus pentachloride or phosphorus trichloride (B1173362) can also be used, yielding cinnamoyl chloride in good yields, often around 90%. nii.ac.jp The crude cinnamoyl chloride obtained is often pure enough for subsequent reactions, though it can be purified by vacuum distillation. oc-praktikum.de

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, 2-4 hours | Good (e.g., ~81% crude) | oc-praktikum.de |

| Phosphorus Pentachloride (PCl₅) | - | Good (~90%) | nii.ac.jp |

| Phosphorus Trichloride (PCl₃) | - | Good (~90%) | nii.ac.jp |

| Silicon Tetrachloride (SiCl₄) | 60-70 °C, 2-4 hours | High value-added process | guidechem.com |

Alternative Synthetic Pathways and Process Optimization

Research into the synthesis of the constituent parts of this compound has focused on improving efficiency, yield, and environmental friendliness through the exploration of novel catalysts and reaction media.

Catalysts play a vital role in both the esterification and amide formation steps.

For Esterification : As mentioned, lipases serve as effective biocatalysts for producing anthranilate esters under mild conditions. google.com For chemical synthesis, expandable graphite (B72142) pre-treated with sulfuric acid has been used as a recyclable catalyst for the synthesis of ethyl benzoate (B1203000), a related ester. cibtech.org This system, when combined with microwave heating, can achieve high yields (80.1%) in a significantly reduced reaction time of 1.5 hours. cibtech.org

For Amide Formation : In the Schotten-Baumann reaction, the base is the catalyst. While aqueous sodium hydroxide is common, pyridine can also be used. byjus.com Pyridine can act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the amine. byjus.com

The choice of solvent is critical for optimizing the synthesis.

In Esterification : During acid-catalyzed esterification, a solvent such as cyclohexane (B81311) can be used as a water-entraining agent. cibtech.org By removing the water formed during the reaction via a Dean-Stark apparatus, the reaction equilibrium is shifted towards the product side, increasing the final yield. cibtech.org

In Amide Formation : The hallmark of Schotten-Baumann conditions is often a biphasic solvent system, typically water and an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The aqueous phase contains the base to neutralize the generated HCl, while the reactants and the final amide product remain in the organic phase. This separation prevents the hydrolysis of the acyl chloride and the product amide, while facilitating the reaction at the interface. wikipedia.orgorganic-chemistry.org

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, alternative synthetic routes for compounds like this compound are being explored to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions. One such method involves the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times and with less energy consumption. cibtech.org For instance, the synthesis of ethyl benzoate, a related ester, has been achieved with high efficiency using microwave heating with a reusable graphite catalyst. cibtech.org This suggests that similar microwave-assisted, catalyst-driven methods could be adapted for the synthesis of this compound, reducing reliance on conventional heating methods. cibtech.org

Another green approach is the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with greener alternatives like water or ionic liquids. The "best solvent is no solvent" philosophy has been successfully applied in the synthesis of other heterocyclic compounds and could potentially be adapted for the production of this compound. nih.gov

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, reduced energy consumption. cibtech.org |

| Solvent-Free Reactions | Conducts the reaction without a solvent. | Reduces solvent waste, simplifies purification. nih.gov |

| Use of Greener Solvents | Employs environmentally benign solvents like water or ionic liquids. | Lower toxicity and environmental impact. |

| Catalytic Methods | Utilizes catalysts to enhance reaction efficiency and selectivity. | Lower energy requirements, potential for catalyst recycling. cibtech.org |

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound from ethyl anthranilate and cinnamoyl chloride presents a key challenge in chemoselectivity. Ethyl anthranilate possesses two nucleophilic sites: the amino group (-NH2) and the ester group (-COOEt). The amino group is generally more nucleophilic than the ester oxygen, leading to the preferential formation of the desired amide bond. However, under certain conditions, side reactions involving the ester group could occur.

Regioselectivity is also a critical consideration. The acylation should occur specifically at the amino group attached to the benzene (B151609) ring. The electronic and steric environment of the starting materials largely dictates this selectivity. The lone pair of electrons on the nitrogen atom of the amino group is more available for nucleophilic attack on the carbonyl carbon of cinnamoyl chloride compared to the oxygen atoms of the ester group.

To ensure high chemo- and regioselectivity, the reaction is typically carried out under controlled temperature and with the slow addition of the acylating agent. The choice of base can also influence the outcome by modulating the nucleophilicity of the amine.

Reaction Mechanism Elucidation for Key Synthetic Steps

The primary synthetic step for this compound is the nucleophilic acyl substitution reaction between ethyl anthranilate and cinnamoyl chloride. The mechanism involves the nucleophilic attack of the amino group of ethyl anthranilate on the electrophilic carbonyl carbon of cinnamoyl chloride. This forms a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of the amide bond and hydrochloric acid. A base is typically added to neutralize the acid and drive the reaction to completion.

The stability of this compound is influenced by the susceptibility of its ester and amide bonds to hydrolysis. Generally, esters are more readily hydrolyzed than amides under both acidic and basic conditions. libretexts.org

Ester Hydrolysis: The hydrolysis of the ethyl ester group can be catalyzed by either acid or base. libretexts.org In base-catalyzed hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that then collapses to yield a carboxylate and ethanol. libretexts.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.org Kinetic studies on related ethyl benzoate derivatives have shown that the rate of hydrolysis is influenced by electronic and steric factors of substituents on the benzene ring. nih.gov For instance, electron-withdrawing groups can increase the rate of hydrolysis. nih.gov

Amide Hydrolysis: The amide bond is significantly more resistant to hydrolysis than the ester bond due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Hydrolysis of the amide bond in this compound would require more forcing conditions, such as prolonged heating in strong acid or base.

| Bond Type | Relative Hydrolysis Rate | Influencing Factors |

| Ester | Faster | pH, temperature, electronic effects of substituents. libretexts.orgnih.gov |

| Amide | Slower | pH, temperature, resonance stabilization. |

Under certain conditions, amides derived from anthranilic acid can undergo intramolecular cyclization reactions. For this compound, there is a potential for cyclization to form quinazolinone derivatives. This would involve the nucleophilic attack of the amide nitrogen onto the ester carbonyl carbon, followed by the elimination of ethanol. This type of cyclization is often promoted by heat or the presence of a catalyst. Studies on similar compounds, such as ethyl 2-(aminosulfonyl)benzoate, have shown that they can undergo cyclization to form heterocyclic structures like saccharin (B28170). nih.gov The rate and feasibility of such cyclization pathways for this compound would depend on factors like reaction temperature, pH, and the presence of catalysts. nih.gov

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of ethyl 2-(cinnamoylamino)benzoate, which consists of an ethyl ester, a disubstituted benzene (B151609) ring, an amide linkage, a carbon-carbon double bond, and a monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy provides a definitive map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. The ethyl group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a pattern characteristic of ethyl esters rsc.orgnih.gov. The four protons on the disubstituted benzoate (B1203000) ring would appear in the aromatic region, with their specific shifts and coupling patterns dictated by the ortho- and amino- substitution. The cinnamoyl moiety would contribute signals from its five phenyl protons and two vinylic protons. These vinylic protons, being on a trans double bond, are expected to appear as doublets with a large coupling constant (J ≈ 15 Hz). A single, broader signal corresponding to the amide (N-H) proton is also anticipated nih.gov.

¹³C NMR: The carbon spectrum will complement the proton data. It should display a signal for the ester carbonyl carbon and a separate signal for the amide carbonyl carbon. The ethyl group carbons, the eight carbons of the benzoate ring, and the nine carbons of the cinnamoyl group (including the phenyl ring and the two vinylic carbons) are all expected to appear at characteristic chemical shifts rsc.orgnih.gov.

Expected ¹H and ¹³C NMR Data

| Expected ¹H NMR Data | Expected ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Expected Shift (ppm) | Multiplicity | Assignment | Expected Shift (ppm) |

| -CH₂-CH₃ (Ethyl) | ~1.4 | Triplet (t) | -CH₂-CH₃ (Ethyl) | ~14 |

| -CH₂-CH₃ (Ethyl) | ~4.4 | Quartet (q) | -CH₂-CH₃ (Ethyl) | ~61 |

| Aromatic-H (Benzoate) | ~7.1-8.5 | Multiplets (m) | Aromatic-C (Benzoate) | ~115-140 |

| Aromatic-H (Cinnamoyl) | ~7.3-7.6 | Multiplets (m) | Aromatic-C (Cinnamoyl) | ~127-135 |

| Vinylic-H | ~6.5-7.8 | Doublets (d) | Vinylic-C | ~120-145 |

| N-H (Amide) | ~9.0-10.0 | Singlet (s) | C=O (Ester) | ~166 |

| C=O (Amide) | ~165 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A medium to sharp band around 3300 cm⁻¹ would correspond to the N-H stretching of the secondary amide. The carbonyl (C=O) region should feature two distinct peaks: one for the ester carbonyl stretch, anticipated around 1720-1730 cm⁻¹, and another for the amide I band (C=O stretch) around 1650-1680 cm⁻¹ nih.goveurjchem.com. Stretching vibrations for the C=C bonds of the aromatic rings and the alkene group would appear in the 1600-1450 cm⁻¹ region. Finally, strong bands in the 1300-1000 cm⁻¹ range would be attributable to C-O stretching vibrations of the ester group nih.gov.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amide) | ~3300 | Amine N-H Stretch |

| C=O (Ester) | ~1725 | Ester Carbonyl Stretch |

| C=O (Amide I) | ~1665 | Amide Carbonyl Stretch |

| C=C (Aromatic/Alkene) | 1600-1450 | Aromatic and Vinylic C=C Stretch |

| C-O (Ester) | 1300-1000 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

The extensive conjugated π-system, which spans the cinnamoyl group and the benzoate ring, allows this compound to absorb light in the UV-Vis region. This absorption corresponds to π→π* electronic transitions. Based on data for similar conjugated structures like ethyl benzoate and other aromatic amides, significant absorption maxima (λ_max) are expected omlc.orgnist.gov. The primary absorption would likely occur in the UV region, potentially with shoulders or separate bands extending towards the visible spectrum depending on the solvent and the exact conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation patterns. The molecular formula of this compound is C₁₈H₁₇NO₃, giving it a molecular weight of 295.33 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 295.

A prominent fragmentation pathway for benzoate esters is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This would result in a strong peak at m/z = 250, corresponding to the stable [M-45]⁺ acylium ion nih.gov. Other significant fragments would arise from cleavage at the amide bond and within the cinnamoyl group, providing further structural confirmation nist.gov.

Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

|---|---|

| 295 | [M]⁺ (Molecular Ion) |

| 250 | [M - OCH₂CH₃]⁺ |

| 131 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |

| 120 | [H₂NC₆H₄CO]⁺ |

| 103 | [C₆H₅CH=CH]⁺ (Styryl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its conformation and intermolecular packing in the solid state.

Determination of Crystal System and Space Group

While no crystallographic data has been published for this compound itself, analysis of a structurally similar compound, ethyl 2-[(azidocarbonyl)amino]benzoate, provides a potential model. This related molecule was found to crystallize in the monoclinic system with the space group C2/c researchgate.net. It is plausible that this compound could adopt a similar crystal packing, likely in a common, centrosymmetric monoclinic or triclinic space group, as is frequently observed for such aromatic compounds eurjchem.comresearchgate.net. The final determination, however, would require experimental single-crystal X-ray diffraction analysis.

Analysis of Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of a molecule (conformation) and the non-covalent forces between adjacent molecules (intermolecular interactions) are fundamental to understanding its physical properties and behavior in a crystalline state.

In the solid state, the molecular packing is governed by a variety of intermolecular interactions. These interactions are crucial in directing the formation of specific crystal lattices. rsc.org For aromatic compounds, common interactions include:

Hydrogen Bonding: The amide group (N-H) in this compound can act as a hydrogen bond donor, while the carbonyl oxygens of the amide and ester groups can act as acceptors. These hydrogen bonds are often the strongest intermolecular forces and play a primary role in the formation of supramolecular structures. mdpi.com

π-π Stacking: The aromatic rings of the benzoate and cinnamoyl moieties can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the stability of the crystal structure.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-electron clouds of the aromatic rings, further stabilizing the crystal packing.

The analysis of these interactions is typically performed using single-crystal X-ray diffraction data. This technique provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and intermolecular distances can be determined. Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (AIM), can be employed to visualize and quantify the different intermolecular interactions within the crystal structure. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. For a synthesized compound like this compound, Thin Layer Chromatography (TLC) and Column Chromatography would be standard procedures.

Thin Layer Chromatography (TLC) is a rapid and sensitive technique used to monitor the progress of a reaction, identify compounds, and determine the appropriate solvent system for column chromatography. researchgate.netosti.gov A small amount of the reaction mixture or the isolated product is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (a single solvent or a mixture of solvents). The separation is based on the differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase. niscpr.res.in

For this compound, a typical mobile phase might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone. reddit.com The polarity of the mobile phase is adjusted to achieve good separation between the product and any remaining starting materials or byproducts. The spots on the TLC plate are visualized, often using a UV lamp, as aromatic compounds like this are typically UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.

Column Chromatography is a preparative technique used to purify compounds from a mixture. nih.govnih.gov It operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system (mobile phase), which is often determined by prior TLC analysis. researchgate.net

The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected sequentially, and those containing the pure desired compound (as determined by TLC analysis of the fractions) are combined. For the purification of amides, column chromatography is a very common and effective method. reddit.com The choice of eluent is critical; a solvent system that gives an Rf value of around 0.3 on TLC is often a good starting point for column chromatography. reddit.com

The purity of the final isolated product is of utmost importance in chemical research and development. moravek.com After purification by column chromatography, the purity of this compound would be assessed. While TLC can give a good qualitative indication of purity (a single spot), other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used for quantitative purity determination. researchgate.net For many research applications, a purity of ≥95% is considered acceptable. acs.org

Table of Chromatographic Data (Illustrative)

Since specific experimental data for this compound is not available, the following table illustrates the type of data that would be generated during its purification and purity assessment.

| Technique | Parameter | Typical Value/Observation | Purpose |

| TLC | Stationary Phase | Silica Gel 60 F254 | Standard adsorbent for separating moderately polar organic compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system for aromatic esters and amides, adjustable for optimal separation. | |

| Rf Value | ~0.3 - 0.4 | Indicates good mobility and allows for effective separation from more polar or less polar impurities. | |

| Visualization | UV light (254 nm) | Aromatic rings in the compound absorb UV light, appearing as dark spots. | |

| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard particle size for good resolution in preparative chromatography. |

| Eluent | Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 7:3 v/v) | Allows for the elution of impurities first, followed by the desired product. | |

| Fraction Analysis | TLC | Each collected fraction is analyzed by TLC to identify which ones contain the pure product. | |

| Purity Assessment | Final Purity | >95% | Standard requirement for a purified compound for further use or characterization. |

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Cellular and Molecular Interaction Studies

Modulation of Specific Biochemical Pathways (In Vitro)

There is no publicly available scientific literature detailing the in vitro effects of ethyl 2-(cinnamoylamino)benzoate on any specific biochemical pathways.

Enzyme Inhibition Mechanisms (e.g., α-amylase, α-glycosidase, COX-2)

No studies have been published that investigate the inhibitory activity of this compound against α-amylase, α-glycosidase, cyclooxygenase-2 (COX-2), or any other enzymes.

Investigation of Receptor Binding Profiles (In Vitro/In Silico)

There are no available in vitro or in silico studies that have characterized the receptor binding profile of this compound.

Evaluation of Antioxidant Modulatory Activities (In Vitro Assays)

DPPH Radical Scavenging Assays

No data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound have been reported in the scientific literature.

β-Carotene Linoleic Acid Assays

There are no published results from β-carotene linoleic acid bleaching assays to indicate the antioxidant potential of this compound.

The absence of empirical data for this compound highlights a gap in the current scientific knowledge. Future research, including synthesis and comprehensive biological evaluation, would be necessary to elucidate the potential mechanistic interactions and therapeutic applications of this specific compound. Until such studies are conducted and published, no definitive statements can be made regarding its biological properties.

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

No studies were identified that specifically investigated the antiproliferative activity of this compound against any cancer cell lines. Consequently, there is no available data from cell viability assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for this compound.

Cell Viability Assays (e.g., MTT)

There are no published results from MTT or similar cell viability assays that assess the effect of this compound on cancer cell lines.

Molecular Mechanisms of Cytotoxicity (e.g., BCL-2 Inhibition in Cell Lines)

In the absence of primary cytotoxicity data, there have been no investigations into the molecular mechanisms by which this compound might exert cytotoxic effects. Therefore, no information exists regarding its potential to inhibit anti-apoptotic proteins such as B-cell lymphoma 2 (BCL-2). The inhibition of BCL-2 is a key mechanism for inducing apoptosis in cancer cells, and small molecules that target this protein are of significant interest in oncology research. evitachem.comnih.govnih.govagrojournal.org

Antimicrobial Modulatory Effects (In Vitro)

A comprehensive search of the scientific literature did not yield any studies detailing the antimicrobial modulatory effects of this compound.

Antibacterial Activity (In Vitro)

There is no published data on the in vitro antibacterial activity of this compound against any bacterial strains. Research on related benzoate (B1203000) compounds has shown some antibacterial properties, but these findings cannot be directly extrapolated to the specific structure of this compound. mdpi.comnih.govresearchgate.net

Antifungal Activity (In Vitro)

No studies have reported on the in vitro antifungal activity of this compound. While some acylhydroquinones and other benzoate derivatives have been evaluated for their antifungal properties, specific data for the target compound is not available. nih.gov

Antimalarial and Antileishmanial Activities (In Vitro)

There is no direct evidence for the in vitro antimalarial or antileishmanial activity of this compound. Studies on structurally different but related compounds, such as derivatives of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate, have shown some activity against Plasmodium and Leishmania species. sigmaaldrich.com However, these molecules possess a distinct quinoline (B57606) core, which is a well-known pharmacophore for antimalarial activity, and their results are not indicative of the potential activity of this compound.

Information regarding the in vitro acaricidal activity of the chemical compound "this compound" is not available in the public domain.

Extensive searches of scientific databases and scholarly articles have yielded no specific research investigating the acaricidal properties of this compound. While studies exist for structurally related compounds containing cinnamoyl or benzoate moieties, there is no direct data or mention of this particular compound's efficacy against mites in an in vitro setting.

Therefore, the generation of an article detailing the mechanistic investigations of the in vitro acaricidal activity of this compound, as per the requested outline, is not possible at this time due to the absence of foundational research on the subject. No data tables or detailed research findings concerning its acaricidal effects could be located.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Impact of Substituent Modifications on Biological Interactions

The ethyl 2-(cinnamoylamino)benzoate scaffold can be dissected into three primary components for SAR analysis: the benzoate (B1203000) ring, the cinnamoyl moiety, and the central amide linkage. Modifications to each of these regions can provide valuable insights into the structural requirements for optimal biological activity.

Furthermore, research on substituted benzoic acid derivatives as sirtuin inhibitors has revealed that the position and type of substituent are crucial for activity. In one study, 4-alkyl or 4-alkylamino substitutions on the benzoic acid ring were found to be key for inhibitory activity against Sir2p. nih.gov This highlights the importance of exploring various substitution patterns on the benzoate ring of this compound to modulate its biological profile.

Table 1: Hypothetical Impact of Benzoate Substitutions on Biological Activity

| Substituent at Position R | Predicted Effect on Activity | Rationale |

| Electron-donating group (e.g., -OCH3) | Potential increase or decrease | May alter the electron density of the aromatic ring, influencing hydrogen bonding or pi-stacking interactions. |

| Electron-withdrawing group (e.g., -NO2) | Potential increase or decrease | Can affect the acidity of the amide proton and the overall electronic character of the molecule. |

| Bulky alkyl group (e.g., -C(CH3)3) | Potential increase | May enhance hydrophobic interactions with the target protein. nih.gov |

| Halogen (e.g., -Cl, -F) | Potential increase | Can participate in halogen bonding and alter the lipophilicity of the molecule. |

The cinnamoyl moiety, with its phenyl ring and α,β-unsaturated carbonyl system, offers multiple avenues for structural modification. Substituents on the phenyl ring of the cinnamoyl group can dramatically alter the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets.

A review of cinnamic acid derivatives highlights that substitutions on the aromatic ring of the cinnamoyl portion contribute to a wide range of biological actions. researchgate.net For example, studies on cinnamic acid esters as potential antifungal agents have shown that the substitution pattern on the phenyl ring significantly influences their activity. nih.gov Specifically, the presence and position of hydroxyl, methoxy (B1213986), and other groups can lead to varying degrees of inhibition against different fungal strains.

In the context of anticancer activity, research on cinnamamide-quinazoline derivatives as EGFR inhibitors revealed that methoxy and acetoxy substitutions on the cinnamic phenyl ring were found to elevate the activity. This suggests that these groups may be involved in crucial interactions within the ATP-binding site of the EGFR kinase domain.

Table 2: Reported Effects of Cinnamoyl Substitutions in Related Compounds

| Compound Class | Substituent on Cinnamoyl Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Cinnamic Acid Esters | Various (e.g., -OH, -OCH3) | Significant influence on antifungal activity. nih.gov | nih.gov |

| Cinnamamide-Quinazolines | Methoxy, Acetoxy | Elevated EGFR inhibitory activity. |

The amide bond is a central and structurally important feature of this compound. It provides rigidity to the molecule and acts as a hydrogen bond donor and acceptor. Modifications to this linkage, including its replacement with bioisosteres, can have a profound impact on the compound's conformational preferences, metabolic stability, and biological activity.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties and potentially discover novel binding modes. For instance, in a study on anthranilic acid derivatives as antitubercular agents, the modification of the amide bond, such as N-methylation, was explored to understand its role in binding to the target enzyme. mdpi.com

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations that the molecule is likely to adopt.

The relative orientation of the benzoate and cinnamoyl moieties, governed by the torsion angles around the amide bond, is particularly important. A study on N-substituted anthranilic acid derivatives as CCK1 receptor antagonists highlighted the importance of conformational investigation to support the observed differences in binding affinity among the synthesized compounds. nih.gov It is plausible that only a specific conformation of this compound allows for the optimal placement of its key pharmacophoric features within the binding site of its biological target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations and understand how substituent modifications might influence the conformational landscape and, consequently, the biological activity.

Pharmacophore Hypothesis Generation from SAR Data

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The generation of a pharmacophore hypothesis is a key step in rational drug design and is typically derived from the SAR data of a series of active compounds.

Based on the SAR studies of this compound and related analogs, a preliminary pharmacophore model can be proposed. This model would likely include:

Aromatic/hydrophobic regions: corresponding to the benzoate and cinnamoyl phenyl rings.

A hydrogen bond acceptor: the carbonyl oxygen of the amide and the ester.

A hydrogen bond donor: the amide N-H group.

Structure-based pharmacophore models, developed from the crystal structure of a ligand-protein complex, can provide more detailed insights into the required interactions. nih.gov In the absence of such structural data for this compound, a ligand-based approach using the known SAR is a valuable tool for guiding the design of new, potentially more potent, analogs. nih.gov

Derivatization and Analog Development

Synthesis of Novel Analogs of Ethyl 2-(Cinnamoylamino)benzoate

The synthesis of new analogs of this compound can be systematically approached by modifying its three main components: the ethyl ester, the amide linkage, and the cinnamoyl group. A foundational step in many of these synthetic routes is the preparation of cinnamoyl chloride, typically by reacting cinnamic acid with an agent like thionyl chloride. researchgate.net This activated acyl chloride is then ready to react with a variety of nucleophiles.

The ethyl ester and the secondary amide of the parent compound are prime targets for modification. By varying the alcohol used during the initial esterification of the anthranilic acid or by creating amide analogs, a wide range of derivatives can be accessed.

The synthesis of different ester analogs can be achieved by reacting cinnamoyl chloride with various amino-alcohols. For instance, a general method involves refluxing the acyl chloride with the desired amino-alcohol in an anhydrous solvent like benzene (B151609). mdpi.com This approach allows for the introduction of different alkyl or aryl groups in the ester position, potentially influencing the compound's solubility and cell permeability.

Amide analogs, on the other hand, can be synthesized by reacting cinnamoyl chloride with different diamines. mdpi.com Furthermore, the amide bond itself can be replaced with other functional groups to explore different chemical spaces. The synthesis of such analogs is often straightforward, relying on well-established amidation and esterification protocols. researchgate.netnih.gov

A study on the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate highlights a Williamson etherification approach, demonstrating another route to modify the benzoate (B1203000) portion of similar scaffolds. nih.gov

Table 1: Examples of Synthetic Routes for Ester and Amide Analogs

| Precursor 1 | Precursor 2 | Reaction Type | Product Type |

| Cinnamoyl chloride | Substituted amino-alcohol | Amidation/Esterification | Ester Analog |

| Cinnamoyl chloride | Substituted diamine | Amidation | Amide Analog |

| 11-bromoundecanoic acid hexylamide | Ethyl 4-hydroxybenzoate | Williamson etherification | Modified Benzoate Analog |

This table is a representation of general synthetic strategies and not an exhaustive list of all possible reactions.

The cinnamoyl group offers another rich site for modification. Substituents can be introduced onto the phenyl ring of the cinnamoyl moiety to modulate the electronic and steric properties of the entire molecule. A powerful example of this is the combinatorial biosynthesis of cinnamoyl anthranilates. google.com In one study, by feeding various substituted cinnamic acids (such as p-coumaric, caffeic, ferulic, or sinapic acid) to genetically engineered yeast expressing specific ligases and transferases, a library of over 160 different cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates was generated. google.comnih.gov This demonstrates the vast chemical diversity that can be achieved by altering the cinnamoyl precursor.

These variations can significantly impact the biological activity of the resulting compounds. For example, the presence and position of hydroxyl or methoxy (B1213986) groups on the cinnamoyl ring are known to influence the antioxidant and anti-inflammatory properties of related phenolic compounds.

The incorporation of heterocyclic rings into the this compound scaffold is a strategy to introduce novel pharmacophores and explore new chemical space. This can be achieved by using heterocyclic carboxylic acids instead of cinnamic acid, or by using heterocyclic amines or alcohols in place of ethyl anthranilate.

For example, novel cinnamamide (B152044) derivatives containing substituted 2-aminothiophenes have been synthesized by treating the aminothiophene with cinnamoyl chloride. nih.gov Another approach involves the synthesis of heterocyclic compounds from precursors like N-(α-substituted phenylglycyl) saccharin (B28170) derivatives, which can be converted to benzohydrazides and then cyclized to form 1,2,4-triazoles. researchgate.net These strategies can be adapted to the this compound scaffold to create analogs with embedded heterocyclic systems, which are common in many biologically active molecules.

Evaluation of Derived Compounds for Enhanced In Vitro/In Silico Properties

Once novel analogs of this compound are synthesized, they are typically subjected to a battery of in vitro and in silico evaluations to determine their properties.

In vitro assays are crucial for determining the biological activity of the new compounds. For instance, cinnamamide derivatives have been evaluated for their anti-inflammatory and antioxidant activities. nih.gov In one study, several novel cinnamamide derivatives containing substituted 2-aminothiophenes showed good antioxidant activity in DPPH and hydroxyl radical scavenging assays, with some compounds also exhibiting significant anti-inflammatory effects. nih.gov Similarly, other cinnamoyl derivatives have been tested for their antimicrobial properties against various bacterial and fungal strains. researchgate.net

In silico methods, such as molecular docking and Density Functional Theory (DFT) calculations, are powerful tools for predicting the properties and mechanism of action of new compounds. For example, a new chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which shares some structural similarities with potential derivatives of this compound, was studied using DFT to analyze its optimized geometry and frontier molecular orbitals. Molecular docking studies of this compound against enzymes like acetylcholinesterase and glutathione (B108866) S-transferase helped to rationalize its observed inhibitory activity. Such computational approaches can guide the design of new analogs with improved properties by predicting their binding affinity to biological targets.

Table 2: Examples of In Vitro and In Silico Evaluations of Cinnamoyl Derivatives

| Compound Type | In Vitro Assay | In Silico Method | Investigated Property |

| Cinnamamide derivatives with 2-aminothiophenes | DPPH radical scavenging, Hydroxyl radical scavenging | - | Antioxidant, Anti-inflammatory |

| Cinnamoyl metronidazole (B1676534) ester | Zone of inhibition against S. aureus | - | Antibacterial |

| Cinnamoyl memantine (B1676192) amide | Zone of inhibition against Candida | - | Antifungal |

| Chalcone derivative | Enzyme inhibition assays (AChE, GST) | DFT, Molecular Docking | Enzyme inhibition |

This table presents examples of evaluations performed on compounds structurally related to this compound derivatives.

Scaffold Exploration for New Chemical Entities

The this compound structure serves as a versatile scaffold for the development of new chemical entities. By systematically exploring modifications at the three key positions—the ester, the amide, and the cinnamoyl moiety—it is possible to generate large libraries of compounds with diverse functionalities.

The concept of "scaffold hopping," where the core structure is maintained while peripheral groups are varied, is a common strategy in drug discovery. The work on the combinatorial biosynthesis of cinnamoyl anthranilates is a prime example of scaffold exploration, where the anthranilate core was combined with a wide variety of acyl groups to produce a multitude of new compounds. google.com This approach allows for the rapid exploration of structure-activity relationships (SAR), which are crucial for optimizing the desired properties of a lead compound.

The exploration of the this compound scaffold can lead to the discovery of new molecules with a range of potential applications, from pharmaceuticals to advanced materials. The flexibility of the synthetic routes and the potential for introducing a wide variety of chemical functionalities make this scaffold a promising starting point for future research and development.

Potential Research Applications and Future Directions

Use as a Chemical Probe for Biological Systems

Currently, there is no published research detailing the use of ethyl 2-(cinnamoylamino)benzoate as a chemical probe. However, the molecular structure possesses features that suggest potential in this area. The cinnamoyl moiety, with its extended π-electron system, is a common component of fluorescent molecules. The development of novel fluorescent probes is critical for visualizing and understanding complex biological processes in real-time. Future research could, therefore, focus on characterizing the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and sensitivity to its microenvironment. If suitable properties are identified, the compound could be further developed into a probe for specific biological targets or cellular compartments.

Development as a Lead Compound for Pre-Clinical Research (mechanistic studies, not clinical)

The structure of this compound is a hybrid of two "privileged scaffolds" that are frequently found in biologically active molecules, making it a compelling candidate for pre-clinical screening.

The anthranilic acid framework and its esters are foundational in medicinal chemistry. ijpsjournal.comnih.gov They are nitrogen isosteres of salicylic (B10762653) acid and are key components in drugs with anti-inflammatory properties. pharmacy180.com Furthermore, various derivatives have been investigated for a wide range of therapeutic applications, including antiviral, antimicrobial, and neuroprotective activities. nih.gov Notably, certain anthranilic acid esters have been identified as having antiandrogenic potential, repressing the growth of human prostate cancer cells and thus serving as lead structures for novel antiandrogens. nih.gov

The cinnamoyl group, found in cinnamic acid and its derivatives, is also well-known for a broad spectrum of biological activities. Synthetic cinnamoyl amides and esters have demonstrated significant antimicrobial, antifungal, and antitrypanosomal activities. nih.govmdpi.comnih.gov The mechanism of action for these compounds can involve direct interaction with microbial cell walls or membranes. mdpi.com Additionally, cinnamoyl derivatives have been identified as potent and selective inhibitors of enzymes critical in human disease, such as the p300 histone acetyltransferase (HAT), which is implicated in cancer and viral infections. nih.gov

The combination of these two pharmacophores in a single molecule suggests that this compound could exhibit novel biological effects. A logical future direction is the broad biological screening of this compound in assays for anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activity. Should any activity be identified, the compound would become a valuable lead for mechanistic studies to determine its molecular target and mode of action.

Application in Material Science (e.g., nonlinear optical properties, if applicable)

The field of material science, particularly in the area of nonlinear optics (NLO), presents a promising avenue for the application of this compound. NLO materials are crucial for developing advanced photonic and optoelectronic devices, such as optical limiters and switches. A key requirement for a molecule to exhibit NLO properties is an extended π-conjugated system, often coupled with electron-donating and electron-accepting groups that create a molecular dipole.

While this specific compound has not been studied, research on structurally analogous molecules provides strong evidence for its potential. For instance, a detailed study of Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate , which also features an extended conjugated system attached to an ethyl benzoate (B1203000) core, demonstrated large nonlinear absorption and refractive index values. nih.gov This indicates that the ethyl benzoate scaffold is suitable for constructing NLO-active materials. The cinnamoyl group in this compound provides the necessary extended π-conjugation, analogous to the benzylidenehydrazino group in the studied compound. Further supporting this potential, polymers incorporating benzoate moieties have been shown to exhibit excellent and stable quadratic NLO effects. mdpi.com

Future research should involve the synthesis and characterization of the NLO properties of this compound, potentially using techniques like the Z-scan method to measure its nonlinear refractive index and absorption coefficient. nih.gov

Further Elucidation of Molecular Mechanisms

Any discovery of significant biological or material properties would necessitate a deeper investigation into the underlying molecular mechanisms.

For Biological Activity: If this compound is found to have, for example, anticancer or antimicrobial effects, subsequent research would focus on identifying its specific molecular target(s). This would involve techniques such as affinity chromatography, proteomics, and genetic screening. Understanding the structure-activity relationship (SAR) through the synthesis of analogues would clarify which parts of the molecule are essential for its effect. pharmacy180.com

For Material Science: If the compound shows promising NLO properties, mechanistic elucidation would involve studying how its electronic structure gives rise to this behavior. This includes investigating the charge transfer characteristics between the cinnamoyl and benzoate parts of the molecule and understanding how it interacts with an applied intense laser field.

Computational Design of Advanced Derivatives

Computational chemistry offers a powerful tool to accelerate the development of advanced derivatives of this compound for specific applications.

For Material Science: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NLO properties (e.g., hyperpolarizability) of the molecule. Researchers can computationally model derivatives with different substituents on either the cinnamoyl or benzoate rings to identify modifications that would enhance the NLO response. This in-silico screening can prioritize the most promising candidates for laboratory synthesis, saving significant time and resources.

For Medicinal Chemistry: Molecular docking simulations can be used to predict the binding affinity of this compound and its virtual derivatives against the crystal structures of known protein targets. For example, based on the known activity of other cinnamoyl derivatives, one could dock this compound into the active site of enzymes like p300 HAT to generate testable hypotheses about its potential biological targets. nih.gov This approach allows for the rational design of new compounds with improved potency and selectivity.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

Note: The following properties are computationally predicted, as experimental data is not widely available.

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.34 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 295.120844 g/mol |

| Topological Polar Surface Area | 58.6 Ų |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-(cinnamoylamino)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with a retrosynthetic analysis to identify precursors such as benzoic acid derivatives and cinnamoyl chloride. Optimize reaction parameters (temperature, solvent, catalyst) using single-factor experiments or Taguchi methods . Monitor purity via HPLC or NMR, and validate yield through gravimetric analysis. For example, esterification under anhydrous conditions with DCC/DMAP catalysis may improve efficiency .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Employ spectroscopic techniques (FT-IR for functional groups, H/C NMR for molecular structure) and mass spectrometry for molecular weight confirmation. Thermal stability can be assessed via TGA/DSC, while solubility profiles are determined in solvents like DMSO, ethanol, and water . Computational tools (e.g., COSMO-RS) predict partition coefficients .

Q. What preliminary biological screening approaches are suitable for evaluating its antimicrobial potential?

- Methodology : Conduct disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Use positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs). Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can factorial design be applied to investigate synergistic effects of reaction variables on synthesis efficiency?

- Methodology : Implement a 2 factorial design to study variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst concentration. Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions. Contradictions in data (e.g., high yield but low purity) require post-hoc validation via DOE replication .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicity profiles?

- Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial enzymes). Predict ADMET properties via platforms like SwissADME or ProTox-II. Validate in silico findings with in vitro cytochrome P450 inhibition assays .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro efficacy but low in vivo performance)?

- Methodology : Investigate bioavailability limitations via pharmacokinetic studies (plasma half-life, tissue distribution). Use LC-MS/MS to measure metabolite formation. Consider formulation strategies (nanoparticles, liposomes) to enhance solubility and stability .

Q. What mechanistic studies are recommended to elucidate its anti-inflammatory or anticancer modes of action?

- Methodology : Perform transcriptomic (RNA-seq) or proteomic (LC-MS) profiling on treated cell lines. Validate pathways (e.g., NF-κB, apoptosis markers) via Western blot or qPCR. Combine with siRNA knockdown experiments to confirm target involvement .

Methodological Considerations

- Safety and Compliance : Adhere to GHS guidelines for handling hazardous reagents (e.g., cinnamoyl chloride). Document safety data (LD50, PPE requirements) as per REACH regulations .

- Data Reproducibility : Use standardized protocols (e.g., USP <1058> for instrumentation) and report confidence intervals for biological assays. Archive raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.